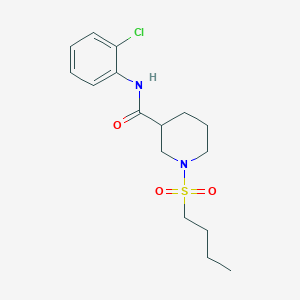
1-(butylsulfonyl)-N-(2-chlorophenyl)-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(butylsulfonyl)-N-(2-chlorophenyl)-3-piperidinecarboxamide, also known as BCTC, is a chemical compound that has been extensively studied in the field of neuroscience. BCTC is a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is activated by a variety of stimuli, including heat, acid, and capsaicin. The TRPV1 channel is widely expressed in sensory neurons and plays an important role in pain perception and thermoregulation.
Mecanismo De Acción
1-(butylsulfonyl)-N-(2-chlorophenyl)-3-piperidinecarboxamide is a selective antagonist of TRPV1, which means that it binds to the channel and blocks its activity. TRPV1 is a non-selective cation channel that is activated by a variety of stimuli, including heat, acid, and capsaicin. When TRPV1 is activated, it allows the influx of cations, including calcium ions, into the cell, which can lead to depolarization and the generation of action potentials. By blocking TRPV1, this compound inhibits the influx of cations and prevents depolarization and action potential generation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activation of TRPV1 by capsaicin, heat, and acid. In vivo studies have shown that this compound inhibits TRPV1-mediated pain responses, including inflammatory pain, neuropathic pain, and migraine. This compound has also been shown to inhibit TRPV1-mediated thermoregulatory responses, including fever and hypothermia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(butylsulfonyl)-N-(2-chlorophenyl)-3-piperidinecarboxamide has several advantages for lab experiments. First, it is a selective antagonist of TRPV1, which means that it can be used to study the role of TRPV1 in specific physiological and pathological processes. Second, this compound is a small molecule that can be easily synthesized and modified, which allows for the development of more potent and selective TRPV1 antagonists. However, there are also limitations to using this compound in lab experiments. First, this compound has relatively low potency and selectivity compared to other TRPV1 antagonists. Second, this compound has poor solubility in water, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-(butylsulfonyl)-N-(2-chlorophenyl)-3-piperidinecarboxamide and TRPV1. First, there is a need for more potent and selective TRPV1 antagonists that can be used in preclinical and clinical studies. Second, there is a need to better understand the role of TRPV1 in cancer, as TRPV1 has been implicated in cancer cell proliferation and survival. Third, there is a need to better understand the role of TRPV1 in the central nervous system, as TRPV1 has been implicated in a variety of neurological disorders, including epilepsy and anxiety. Finally, there is a need to better understand the physiological and pathological functions of TRPV1 in non-neuronal tissues, including the cardiovascular and immune systems.
Métodos De Síntesis
1-(butylsulfonyl)-N-(2-chlorophenyl)-3-piperidinecarboxamide can be synthesized by reacting 2-chlorobenzonitrile with butylsulfonyl chloride in the presence of a base, followed by reaction with piperidinecarboxamide. The reaction scheme is shown below:
Aplicaciones Científicas De Investigación
1-(butylsulfonyl)-N-(2-chlorophenyl)-3-piperidinecarboxamide has been extensively studied in the field of neuroscience due to its selective antagonism of TRPV1. TRPV1 has been implicated in a variety of physiological and pathological processes, including pain perception, thermoregulation, inflammation, and cancer. This compound has been used as a tool compound to study the role of TRPV1 in these processes. For example, this compound has been used to study the role of TRPV1 in inflammatory pain, neuropathic pain, and migraine. This compound has also been used to study the role of TRPV1 in thermoregulation, as TRPV1 is activated by heat and plays a role in thermoregulatory responses.
Propiedades
IUPAC Name |
1-butylsulfonyl-N-(2-chlorophenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O3S/c1-2-3-11-23(21,22)19-10-6-7-13(12-19)16(20)18-15-9-5-4-8-14(15)17/h4-5,8-9,13H,2-3,6-7,10-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXOIUGVWJOKAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5407355.png)
![N-[1-(2,4-dimethylphenyl)ethyl]butanamide](/img/structure/B5407361.png)
![(2R*,3S*,6R*)-3-(2-methoxyphenyl)-5-(3-methoxypropanoyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5407367.png)
![3-({5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}amino)propan-1-ol](/img/structure/B5407372.png)

![(1S*,6R*)-9-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5407383.png)
![3-methyl-8-(5-quinoxalinylcarbonyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5407388.png)
![5-nitro-6-[2-(5-phenyl-2-furyl)vinyl]-2,4-pyrimidinediol](/img/structure/B5407398.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-(ethylsulfonyl)piperazine](/img/structure/B5407403.png)
![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5407405.png)


![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-(2-ethylphenyl)acetamide](/img/structure/B5407429.png)
![(3-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}phenyl)methanol](/img/structure/B5407439.png)
